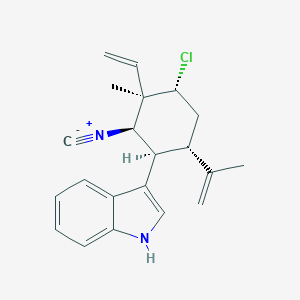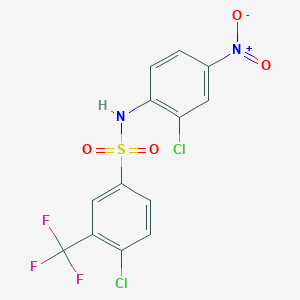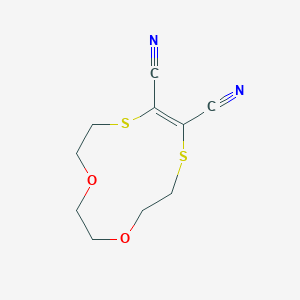
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene (DDTC) is a cyclic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DDTC is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is not fully understood, but it is believed to act as a chelating agent for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron.
Biochemische Und Physiologische Effekte
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential to protect against neurodegenerative diseases and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene in lab experiments is its high stability and low toxicity. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene, including investigating its potential applications in the treatment of cancer and other diseases, exploring its mechanism of action in more detail, and developing new methods for synthesizing and working with 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene. Additionally, there is potential for 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene to be used in the development of new materials and technologies, such as sensors and catalysts.
Synthesemethoden
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene can be synthesized using a variety of methods, including the reaction of 1,2-dithiolane-3-one-1,1-dioxide with acetonitrile and cyanogen chloride. This method yields a high purity product and has been used in many studies investigating the properties of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene.
Wissenschaftliche Forschungsanwendungen
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, a reagent in organic synthesis, and a fluorescent probe for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential applications in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
107089-68-9 |
|---|---|
Produktname |
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene |
Molekularformel |
C10H12N2O2S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
(8Z)-1,4-dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2/b10-9- |
InChI-Schlüssel |
ODJAJVAAPDLRIQ-KTKRTIGZSA-N |
Isomerische SMILES |
C1COCCS/C(=C(\SCCO1)/C#N)/C#N |
SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
Kanonische SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
Piktogramme |
Irritant |
Synonyme |
8 9-DICYANO-1 4-DIOXA-7 10-DITHIACYCLO-& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



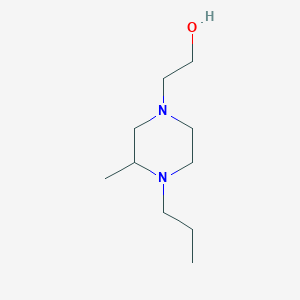
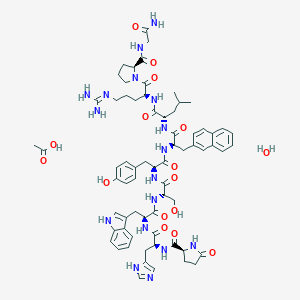
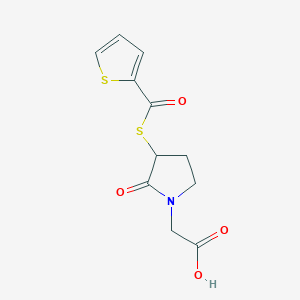
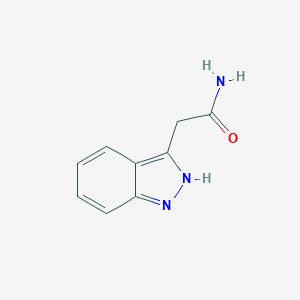
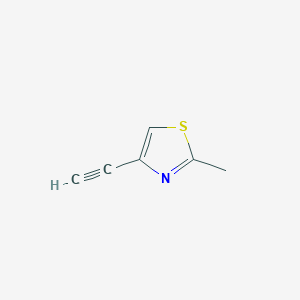
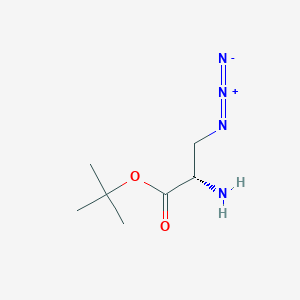
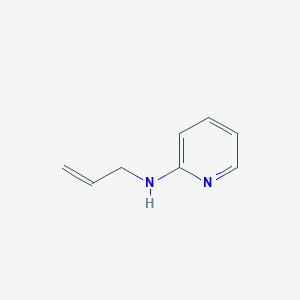
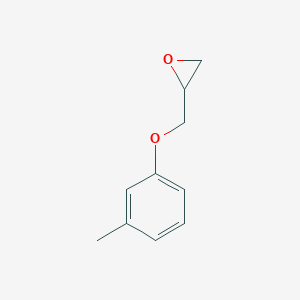
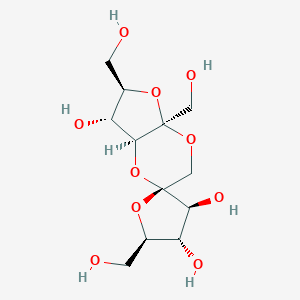
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

